molecular formula C20H20N4O2S B5342711 4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol

4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol

Cat. No. B5342711
M. Wt: 380.5 g/mol
InChI Key: VPOPETLAHVFUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol varies depending on the application. In medicine, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. In agriculture, it acts by inhibiting various enzymes involved in plant growth and development, leading to herbicidal and insecticidal effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound also vary depending on the application. In medicine, it has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation. In agriculture, it has been shown to inhibit plant growth and development, leading to reduced yield and insecticidal effects.

Advantages and Limitations for Lab Experiments

The advantages of 4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol for lab experiments include its ease of synthesis, high yield, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research and development of 4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol. In medicine, further studies are needed to elucidate its mechanism of action and to optimize its anticancer and anti-inflammatory activities. In agriculture, further studies are needed to optimize its herbicidal and insecticidal activities and to develop more environmentally friendly formulations. In material science, further studies are needed to explore its potential use as a fluorescent probe and as a precursor for the synthesis of other compounds.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in various fields, including medicine, agriculture, and material science. Its ease of synthesis, high yield, and potential applications make it an attractive candidate for further research and development. However, its potential toxicity and low solubility in water require careful handling and disposal. Further studies are needed to optimize its properties and to explore its potential applications.

Synthesis Methods

The synthesis of 4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-aminophenol, which is then reacted with 2-bromo-4'-butylacetanilide to yield the intermediate product. The intermediate is further reacted with thioacetamide and sodium hydroxide to yield the final product.

Scientific Research Applications

4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer, anti-inflammatory, and antifungal activities. In agriculture, it has been shown to exhibit herbicidal and insecticidal activities. In material science, it has been studied for its potential use as a fluorescent probe and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

4-(3-butylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-2-3-12-27-20-22-19-17(23-24-20)15-6-4-5-7-16(15)21-18(26-19)13-8-10-14(25)11-9-13/h4-11,18,21,25H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOPETLAHVFUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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